2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
This compound is an aryl boronate ester featuring a nitrile group, fluorine, and methoxy substituents on a benzene ring. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis and materials science . The fluorine and methoxy groups influence electronic properties, while the nitrile enhances stability and polarity. Applications span pharmaceuticals, organic electronics, and fluorescent probes .
Properties
IUPAC Name |
2-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-17)12(16)11(7-10)18-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNWWJOWFUFQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound contains a boronic acid ester group, which is often involved in forming reversible covalent bonds with proteins, altering their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with targets.
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of boronate esters, which are crucial intermediates in many biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the flux of metabolites through various biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, forming stable complexes that inhibit or activate enzymatic activity. This compound is also known to interact with nucleophilic sites on proteins and enzymes, leading to changes in their conformation and function. These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways that regulate gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may undergo degradation, leading to a decrease in its efficacy and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular processes and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, where it can exert its biochemical effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1383985-45-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H17BFNO3, with a molecular weight of 277.1 g/mol. It features a fluorinated aromatic system and a boron-containing moiety that may contribute to its bioactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that boron-containing compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Case Study : In vitro studies have shown that similar boron compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
2. Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors, particularly in protease inhibition.
- Mechanism : The boron atom can form reversible covalent bonds with the hydroxyl groups of serine residues in active sites of serine proteases, leading to inhibition of enzymatic activity.
3. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, which is common among organoboron compounds.
- Research Findings : Studies have demonstrated that boron compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Data Table: Summary of Biological Activities
Anticancer Mechanisms
Recent studies have focused on the anticancer effects of similar compounds. For instance, compounds with similar boron structures have been reported to inhibit tumor growth in xenograft models through mechanisms involving:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
Enzyme Inhibition Studies
The specificity of enzyme inhibition by boronic acids has been well-documented:
- Protease Inhibition : Boronic acids have been shown to selectively inhibit various proteases involved in cancer metastasis. For example, the inhibition of matrix metalloproteinases (MMPs) has been linked to reduced tumor invasion and metastasis.
Antimicrobial Activity Insights
The antimicrobial potential of organoboron compounds is an area of active research:
- Mechanistic Studies : Research indicates that these compounds can affect bacterial membrane integrity and function, leading to increased permeability and cell lysis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds containing dioxaborolane structures exhibit promising anticancer properties. The incorporation of the fluorine atom may enhance the bioactivity and selectivity of the compound against cancer cells. Studies have shown that similar fluorinated benzonitriles can inhibit tumor growth in vitro and in vivo models .
Drug Development : The presence of the boron atom allows for potential applications in drug delivery systems. Boron-containing compounds are known to interact favorably with biological molecules, making them suitable candidates for targeted therapies .
Material Science
Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can lead to enhanced performance in electronic devices .
Polymer Chemistry : It can serve as a building block for synthesizing advanced polymers with tailored properties. The dioxaborolane unit can participate in cross-linking reactions, which may improve the mechanical strength and thermal stability of polymeric materials .
Synthetic Intermediate
Cross-Coupling Reactions : The boron moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent positions and functional groups:
*Calculated based on formula C₁₃H₁₄BFNO₂.
Key Observations :
- Substituent Position : The target’s 2-F/3-OCH₃ arrangement creates steric and electronic effects distinct from 3-F/4-Bpin in or 5-F/2-CH₃ in . The meta-substitution pattern (5-Bpin, 5-CN) may enhance conjugation in OLED applications compared to ortho-substituted analogs .
- purely electron-withdrawing analogs (e.g., 5-CF₃ in ) .
Preparation Methods
Palladium-Catalyzed Borylation of 5-Bromo-2-fluoro-3-methoxybenzonitrile
- Starting Materials : 5-Bromo-2-fluoro-3-methoxybenzonitrile, bis(pinacolato)diboron
- Catalyst : (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride complex with dichloromethane
- Base : Potassium acetate (KOAc)
- Solvents : 1,4-Dioxane and N,N-dimethylformamide (DMF)
- Reaction Conditions : Sealed tube, heated at 100 °C overnight under inert atmosphere
- Workup : Filtration through Celite, solvent removal, and purification by flash chromatography on silica gel using ethyl acetate/hexanes gradient
- Yield : Approximately 72-81%
| Parameter | Details |
|---|---|
| Substrate | 5-Bromo-2-fluoro-3-methoxybenzonitrile (5.00 mmol) |
| Borylating Agent | Bis(pinacolato)diboron (1.10 eq, 5.50 mmol) |
| Base | Potassium acetate (3.00 eq, 15.00 mmol) |
| Catalyst | Pd(dppf)Cl2- CH2Cl2 (0.10 eq, 0.50 mmol) |
| Solvent | 1,4-Dioxane (10 mL) + DMF (1 mL) |
| Temperature | 100 °C |
| Time | Overnight |
| Purification | Flash chromatography (0-5% EtOAc/hexanes) |
| Yield | 72-81% |
This method is well-established for the introduction of the boronate ester group onto fluoro- and methoxy-substituted benzonitriles, providing good yields and high purity products suitable for further synthetic applications.
Alternative Conditions and Catalysts
Use of Pd(PPh3)4 Catalyst and Microwave Irradiation
- Catalyst : Tetrakis(triphenylphosphine)palladium(0)
- Base : Potassium carbonate (K2CO3)
- Solvent : 1,4-Dioxane and water mixture
- Heating : Microwave irradiation at 100 °C for 30 minutes to several hours
- Yield : Variable, ranging from low (2.9%) to moderate (38%) depending on the substrate and reaction time
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 (0.004 - 0.041 mmol) |
| Base | K2CO3 (3 eq) |
| Solvent | 1,4-Dioxane/water (3:1 ratio) |
| Temperature | 100 °C |
| Time | 0.5 to 2.5 hours (microwave) |
| Yield | 2.9% to 38% depending on conditions |
Microwave-assisted borylation can accelerate the reaction but may require optimization to improve yields. This method is useful for rapid screening and small-scale synthesis.
Reaction Mechanism Insights
The palladium-catalyzed borylation involves oxidative addition of the aryl bromide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester. The presence of electron-withdrawing groups such as fluoro and cyano substituents can influence the reaction rate and yield by affecting the oxidative addition step.
Purification and Characterization
- Purification : Flash column chromatography on silica gel using gradients of ethyl acetate and hexanes is the standard purification method.
- Characterization : Confirmed by NMR spectroscopy (^1H, ^13C, ^11B, ^19F), mass spectrometry, and chromatographic retention times.
- Typical NMR Solvent : CDCl3
- Internal Standards for NMR : Pyrazine or solvent peaks
Summary Table of Preparation Methods
| Method | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl2 + KOAc | Pd(dppf)Cl2- CH2Cl2 (0.10 eq) | KOAc (3 eq) | 1,4-Dioxane + DMF | 100 | Overnight | 72-81 | Sealed tube, inert atmosphere |
| Pd(PPh3)4 + K2CO3 (microwave) | Pd(PPh3)4 (0.004-0.041 mmol) | K2CO3 (3 eq) | 1,4-Dioxane + water | 100 | 0.5-2.5 h | 2.9-38 | Microwave irradiation |
Research Findings and Notes
- The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride complex is preferred for higher yields and cleaner reactions.
- Potassium acetate is a milder base compared to potassium carbonate and often leads to better yields.
- The reaction is sensitive to atmosphere; inert conditions (argon or nitrogen) are recommended.
- Microwave irradiation can shorten reaction times but may require careful optimization.
- Purification by silica gel chromatography with low polarity eluents (0-5% ethyl acetate in hexanes) effectively separates the product from impurities.
- The compound is stable under typical laboratory conditions and can be stored for extended periods.
Q & A
Q. What are the standard synthetic routes for preparing this boronic ester?
The compound is typically synthesized via palladium-catalyzed borylation or Suzuki-Miyaura cross-coupling . A two-step approach is common:
- Step 1 : Halogenation of the aromatic precursor (e.g., bromination/iodination at the 5-position).
- Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) or pinacol borane with a Pd catalyst (e.g., Pd(dppf)Cl₂) in solvents like THF or DMF at 80–100°C . Key reagents: Pd catalysts (Pd(PPh₃)₄, PdCl₂(dtbpf)), bases (Cs₂CO₃, K₃PO₄), and inert atmosphere.
Q. How is the compound characterized to confirm structure and purity?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and boronic ester integrity. For example, the methoxy group appears as a singlet (~δ 3.8–4.0 ppm), and the fluorine atom shows coupling in ¹H NMR .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, confirming stereochemistry and bond lengths .
- HPLC/MS : Purity assessment (>95%) via reverse-phase HPLC with UV detection and mass spectrometry for molecular ion verification .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic ester be optimized?
- Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to mitigate steric hindrance from the methoxy and fluorine groups .
- Solvent/Base Systems : DMF/H₂O or THF/H₂O mixtures with Cs₂CO₃ enhance coupling efficiency.
- Temperature/Time : Reactions at 40–80°C for 12–24 hours balance yield and side-product formation .
- Byproduct Mitigation : Additives like TBAB (tetrabutylammonium bromide) improve solubility of aryl halides .
Q. What strategies address competing side reactions during functionalization?
- Directed Ortho-Metalation : Use the nitrile group as a directing group for regioselective C-H activation .
- Protection/Deprotection : Temporarily protect the boronic ester with diethanolamine to prevent protodeboronation in acidic conditions .
- Real-Time Monitoring : In situ IR or LC-MS tracks reaction progress and identifies intermediates .
Q. How do computational methods elucidate reactivity and electronic properties?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Transition State Modeling : Study B-O bond cleavage energetics during cross-coupling using Gaussian or ORCA software .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for reaction kinetics .
Q. What is its role in medicinal chemistry as a building block?
- Bioisosteric Replacement : The boronic ester mimics carboxylic acids, enhancing metabolic stability in drug candidates .
- Fluorine Effects : The 2-fluoro group improves membrane permeability and bioavailability in CNS-targeted compounds .
- Case Study : Used in BI-3231 synthesis (HSD17B13 inhibitor), where the boronic ester enables late-stage diversification via cross-coupling .
Q. How is it applied in material science?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
